molecular formula C11H17N3O2 B3070917 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1006483-65-3

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B3070917
CAS No.: 1006483-65-3
M. Wt: 223.27 g/mol
InChI Key: CEUZEMSHMFHESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and a methyl-linked 1-methylpyrazole moiety. Its hydrochloride form (CAS: 1431965-76-2) has the molecular formula C₁₁H₁₈ClN₃O₂ and a molecular weight of 283.73 g/mol . The piperidine scaffold is a common structural motif in medicinal chemistry due to its conformational flexibility, while the pyrazole ring contributes hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-13-7-9(6-12-13)8-14-4-2-10(3-5-14)11(15)16/h6-7,10H,2-5,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUZEMSHMFHESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with piperidine-4-carboxylic acid under specific conditions. One common method includes:

    Condensation Reaction: The aldehyde group of 1-methyl-1H-pyrazole-4-carbaldehyde reacts with the amine group of piperidine-4-carboxylic acid in the presence of a suitable catalyst.

    Cyclization: The intermediate formed undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Notable Features Potential Implications Reference
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid Pyrazole linked via methyl group to piperidine-4-carboxylic acid C₁₁H₁₇N₃O₂ (free base) 247.28 Combines hydrogen-bonding pyrazole with flexible piperidine; moderate polarity Likely CNS permeability due to balanced lipophilicity
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride Benzyl group with 4-bromo substitution C₁₃H₁₇BrClNO₂ 362.64 Bromine enhances lipophilicity and halogen bonding Potential for protein-ligand interactions in oncology targets
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid Sulfonyl linker; carboxylic acid at piperidine-3 C₁₂H₁₉N₃O₄S 325.36 Sulfonyl group increases acidity (polarity); altered piperidine substitution Improved solubility but reduced membrane permeability
1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid Pyrrole instead of pyrazole; methyl substitution at pyrrole-2 C₁₂H₁₈N₂O₂ 246.29 Pyrrole lacks pyrazole’s hydrogen-bonding nitrogen; reduced polarity Lower affinity for targets requiring pyrazole-mediated interactions
1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid Sulfonyl linker; tri-methylpyrazole C₁₂H₁₉N₃O₄S 301.36 Steric hindrance from methyl groups; sulfonyl enhances stability Potential for protease inhibition or covalent binding
1-[[4-(Phenylmethoxy)phenyl]methyl]-piperidine-4-carboxylic acid Bulky benzyl-ether substituent C₂₀H₂₃NO₃ 325.41 Extended aromatic system increases rigidity Possible applications in GPCR modulation (e.g., serotonin receptors)
1-(2-Fluorobenzyl)piperidine-4-carboxylic acid Fluorinated benzyl group C₁₃H₁₆FNO₂ 261.28 Fluorine enhances electronegativity and bioavailability Improved pharmacokinetics for CNS-targeting drugs

Key Observations:

Substituent Effects: Pyrazole vs. Linker Groups: Methyl or sulfonyl linkers modulate polarity and conformational flexibility. Sulfonyl groups increase acidity and stability but may reduce blood-brain barrier penetration .

Physicochemical Properties :

  • Lipophilicity : Bromine (logP ~2.5) and fluorobenzyl (logP ~2.1) substituents increase lipophilicity compared to the parent compound (logP ~1.8), favoring membrane permeability .
  • Molecular Weight : Larger derivatives (>300 g/mol) may face challenges in oral bioavailability per Lipinski’s rule of five .

Synthetic Accessibility :

  • The parent compound’s synthesis likely involves reductive amination between 1-methylpyrazole-4-carbaldehyde and piperidine-4-carboxylic acid derivatives, while sulfonyl-linked analogs require additional oxidation steps .

Biological Activity

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid, a compound featuring a pyrazole ring linked to a piperidine structure, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H17N3O2C_{11}H_{17}N_{3}O_{2} with a molecular weight of 219.27 g/mol. The synthesis involves several steps:

  • Formation of the Pyrazole Ring : The pyrazole is synthesized from hydrazine and a 1,3-dicarbonyl compound.
  • Alkylation : Methyl iodide is used to introduce the methyl group at the nitrogen atom of the pyrazole.
  • Piperidine Ring Formation : This can be achieved through hydrogenation of pyridine or cyclization of suitable precursors.
  • Coupling Reaction : The pyrazole and piperidine are linked using a methylene bridge under basic conditions.
  • Carboxylation : The piperidine ring undergoes carboxylation using carbon dioxide or other carboxylating agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds containing the 1H-pyrazole scaffold have shown significant growth inhibition against various cancer cell lines:

  • MDA-MB-231 (breast cancer) : IC50 values ranged from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : IC50 values between 4.98 and 14.65 μM .

Table 1 summarizes the anticancer activities of similar pyrazole derivatives:

CompoundCell LineIC50 (μM)Mechanism
Compound AMDA-MB-2312.43Microtubule destabilization
Compound BHepG24.98Apoptosis induction
Compound CLLC-PK1 (non-cancerous)>20Selectivity profile

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Microtubule Assembly Inhibition : Compounds like this have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may act on various enzymes involved in cancer progression, although specific targets remain to be fully elucidated .

Case Studies

In a study evaluating the anxiolytic-like effects of related compounds, derivatives showed significant activity in behavioral assays such as the elevated plus maze and light-dark box tests . These findings suggest that modifications in the pyrazole or piperidine structures can influence not only anticancer properties but also neuropharmacological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.